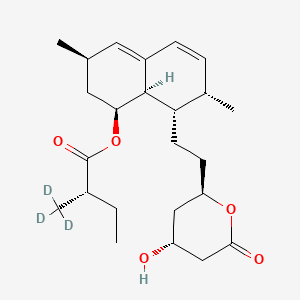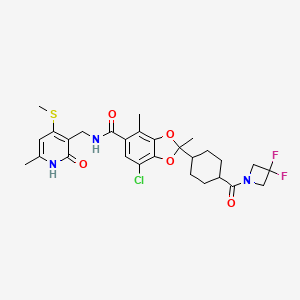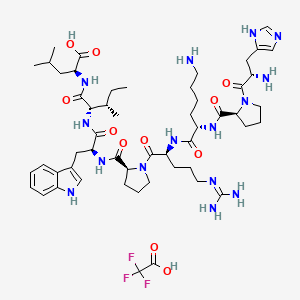
Lovastatin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lovastatin-d3 is a deuterated form of lovastatin, a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s stability and metabolic profile. Lovastatin itself is derived from a fermentation product of the fungus Aspergillus terreus and is known for its ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lovastatin-d3 involves the incorporation of deuterium atoms into the lovastatin molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is to use deuterated solvents and catalysts during the synthesis process to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles to the production of lovastatin, with additional steps to introduce deuterium. The process typically involves fermentation using Aspergillus terreus, followed by chemical modification to incorporate deuterium. The fermentation process is optimized to maximize yield and purity, and the final product undergoes rigorous quality control to ensure consistency and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Lovastatin-d3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can be used to modify the compound for different applications or to study its stability and degradation pathways .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in the molecule.
Hydrolysis: Acidic or basic conditions can induce hydrolysis, leading to the formation of lovastatin hydroxyacid.
Major Products Formed: The major products formed from these reactions include lovastatin hydroxyacid and other derivatives that retain the core structure of lovastatin but with modified functional groups .
Applications De Recherche Scientifique
Lovastatin-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of lovastatin.
Biology: Employed in studies investigating the effects of statins on cellular processes and gene expression.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body and its interaction with other medications.
Industry: Applied in the development of new formulations and delivery systems for statin medications
Mécanisme D'action
Lovastatin-d3 exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Comparaison Avec Des Composés Similaires
Simvastatin: A semisynthetic derivative of lovastatin with a similar mechanism of action but different pharmacokinetic properties.
Atorvastatin: Another statin with a longer half-life and greater potency in lowering low-density lipoprotein cholesterol.
Pravastatin: A statin with a different metabolic profile and fewer drug interactions compared to lovastatin.
Uniqueness of Lovastatin-d3: this compound’s uniqueness lies in its deuterium atoms, which can enhance the compound’s stability and metabolic profile. This makes it a valuable tool in research and development, providing insights into the behavior of statins and their potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H36O5 |
|---|---|
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |
Clé InChI |
PCZOHLXUXFIOCF-ZUCBQYQNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |
SMILES canonique |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)




![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)



![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)

![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)


